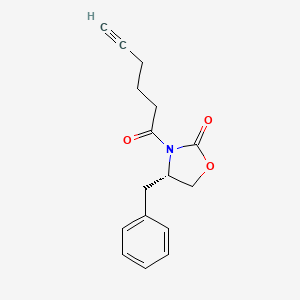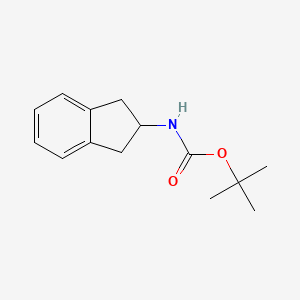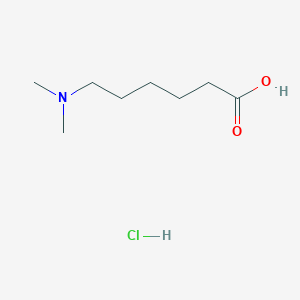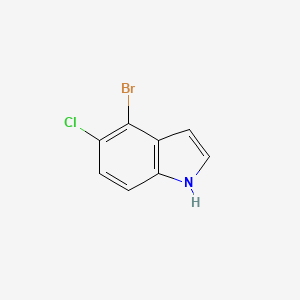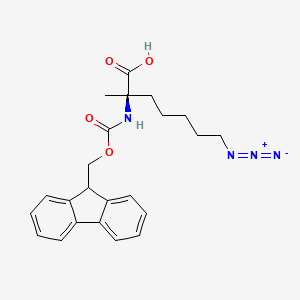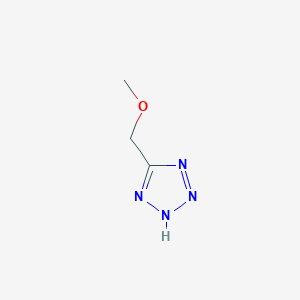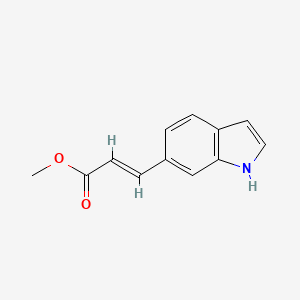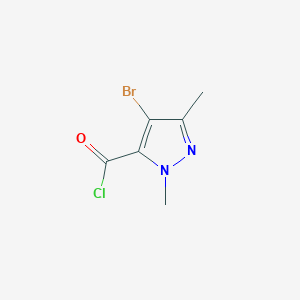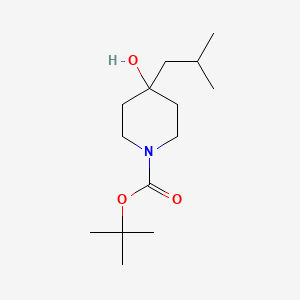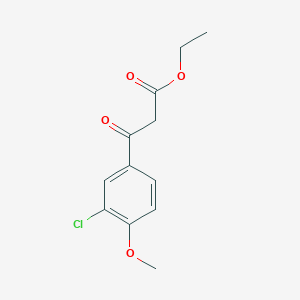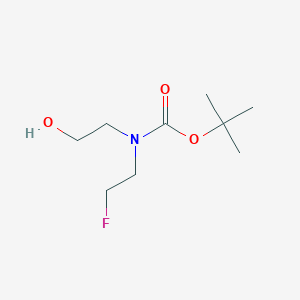
N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine
Descripción general
Descripción
N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine (NBFEHA) is an organic compound that has been widely studied for its many potential applications in the field of scientific research. This compound has been found to have a number of interesting properties, including being a versatile synthetic intermediate, a potential drug target, and a useful tool in laboratory experiments.
Aplicaciones Científicas De Investigación
N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine has been found to have a number of potential applications in the field of scientific research. It has been used as an intermediate in the synthesis of a number of different compounds, including drugs and other biologically active compounds. It has also been used as a potential drug target, as it has been found to interact with certain proteins in the body. Additionally, it has been used as a useful tool in laboratory experiments, as its properties can be used to study the structure and function of proteins and other molecules.
Mecanismo De Acción
N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine interacts with proteins in the body by forming a covalent bond with them. This covalent bond can then be used to alter the structure and function of the protein, leading to changes in the biochemical and physiological effects of the protein.
Biochemical and Physiological Effects
N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine has been found to have a number of biochemical and physiological effects. It has been found to be an inhibitor of certain enzymes, such as proteases and phosphatases. It has also been found to be an activator of certain receptors, such as G-protein coupled receptors. Additionally, it has been found to be an inhibitor of certain cell signaling pathways, such as the MAPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine in laboratory experiments is its versatility. It can be used in a number of different types of experiments, including biochemical, cellular, and physiological experiments. Additionally, it can be used in a variety of different ways, such as to study the structure and function of proteins and other molecules.
A limitation of using N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine in laboratory experiments is its potential toxicity. It has been found to be toxic to certain cell types, and should therefore be used with caution. Additionally, it should not be used in experiments involving human subjects, as its effects on humans are unknown.
Direcciones Futuras
Given its potential applications in the field of scientific research, there are a number of potential future directions for further research into N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine. These include studying its potential therapeutic applications, such as its potential use as a drug target or as a tool for drug discovery. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research is needed to identify and develop new synthesis methods for N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine, as well as to explore its potential uses in other areas, such as environmental science and biotechnology.
Propiedades
IUPAC Name |
tert-butyl N-(2-fluoroethyl)-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11(5-4-10)6-7-12/h12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNWHDCDSPFFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



